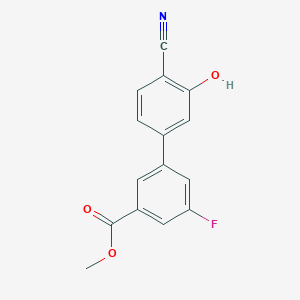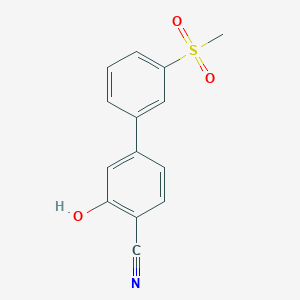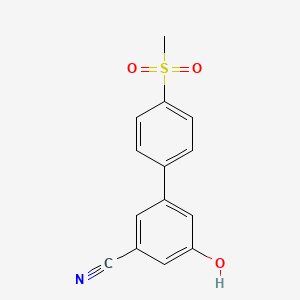
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% (4-CPC-2-CN) is an organic compound belonging to the class of phenols and cyanophenols. It is a yellowish-white solid with a melting point of 80-82 °C and a boiling point of 175-176 °C. 4-CPC-2-CN is used in many scientific research applications due to its wide range of biological and biochemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed that its biological and biochemical properties are due to its ability to interact with proteins and enzymes in the body. 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is known to interact with tyrosine kinases, which are enzymes that play a role in cell signaling and regulation. It is also known to interact with other enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% are not yet fully understood. However, it is known to have a wide range of effects on the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. Additionally, it has been shown to have anti-bacterial and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is a useful reagent for laboratory experiments due to its wide range of biological and biochemical properties. It is relatively stable and can be stored for extended periods of time. Additionally, it is easy to handle and can be used in a variety of reactions. However, it is important to note that 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is toxic and should be handled with care.
Direcciones Futuras
There are many potential future directions for 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research can be done to explore its potential therapeutic applications, such as its use as an anti-cancer agent. Additionally, further research can be done to explore its potential applications in the synthesis of drugs, polymers, catalysts, and dyes. Finally, further research can be done to explore its potential toxicity and its environmental impact.
Métodos De Síntesis
The synthesis of 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% can be achieved by a two-step reaction. The first step involves the reaction of 4-chlorophenol with sodium nitrite in the presence of acetic acid to form 3-nitro-4-chlorophenol. The second step involves the reaction of 3-nitro-4-chlorophenol with sodium cyanide in the presence of acetic acid to form 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95%. The two-step reaction yields 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% in 95% purity.
Aplicaciones Científicas De Investigación
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% has a wide range of scientific research applications due to its unique properties. It is used as a reagent in the synthesis of a variety of organic compounds such as 4-chloro-2-cyano-3-phenyl-1-propene, 4-chloro-2-cyano-3-phenyl-1-butene, and 4-chloro-2-cyano-3-phenyl-1-pentene. It is also used in the synthesis of drugs such as thalidomide and imatinib. Additionally, 4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95% is used in the synthesis of polymers, catalysts, and dyes.
Propiedades
IUPAC Name |
2-chloro-5-(3-cyano-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-12-3-1-9(6-11(12)14(18)19)8-2-4-13(17)10(5-8)7-16/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLKBNKNNOUUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684952 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)-2-cyanophenol | |
CAS RN |
1261994-29-9 |
Source


|
| Record name | 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














